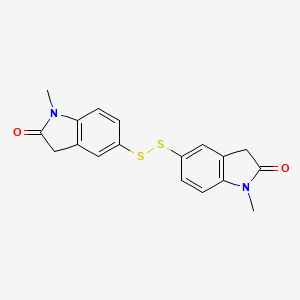
5,5'-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a unique structure with two indole moieties connected by a disulfide bond, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The disulfide bond can be introduced through the oxidation of thiol groups using reagents such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions contribute to the compound’s diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Disulfanediylbis(1-methyl-1H-indole-2-carbohydrazide)
- 5,5’-Disulfanediylbis(1-methyl-1H-tetrazole)
- 2H-Indol-2-one, 1,3-dihydro-
Uniqueness
5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) is unique due to its specific disulfide linkage and the presence of two indole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
166883-21-2 |
|---|---|
Molecular Formula |
C18H16N2O2S2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-methyl-5-[(1-methyl-2-oxo-3H-indol-5-yl)disulfanyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H16N2O2S2/c1-19-15-5-3-13(7-11(15)9-17(19)21)23-24-14-4-6-16-12(8-14)10-18(22)20(16)2/h3-8H,9-10H2,1-2H3 |
InChI Key |
BMXOQJZCLXWKFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















